3-[(Isopropoxycarbonyl)amino]phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Isopropoxycarbonyl)amino]phenylboronic acid is a boronic acid derivative . It is a chemomechanical polymer that expands and contracts in blood plasma with high glucose selectivity . It can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .
Molecular Structure Analysis
The molecular formula of this compound is C10H14BNO4 . The molecular weight is 223.03 . More detailed structural information is not available.Chemical Reactions Analysis
This compound can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols . It can also be used as a reagent in Suzuki-Miyaura coupling reactions .Aplicaciones Científicas De Investigación
Metabolomics and Diabetes
A study on the metabolic footprint of diabetes through a multiplatform metabolomics approach in an epidemiological setting showed the potential of metabolomics in identifying deregulated metabolites associated with diabetes, including the perturbations of metabolic pathways linked to kidney dysfunction, lipid metabolism, and interaction with the gut microflora (Suhre et al., 2010). This research underlines the importance of comprehensive metabolite measurement in understanding disease mechanisms, where compounds like 3-[(Isopropoxycarbonyl)amino]phenylboronic acid could be relevant in the study or modulation of these pathways.
Phenylketonuria (PKU) Treatment
Research into the effects of amino acid supplements on brain levels of phenylalanine in adults with PKU indicates that dietary supplementation can lower brain phenylalanine levels, potentially improving cognitive functions (Moats et al., 2003). This insight into amino acid metabolism and transport mechanisms across the blood-brain barrier could relate to the biochemical or therapeutic research applications of this compound in similar metabolic disorders.
Alzheimer's Disease Research
A Phase II study targeting amyloid-β with 3APS in mild-to-moderate Alzheimer disease explored the safety, tolerability, and pharmacokinetic/pharmacodynamic effect of 3APS, a compound that binds to amyloid β (Aisen et al., 2006). Although 3APS is different from this compound, this study exemplifies how specific compounds are investigated for their potential to interact with biological targets relevant to disease pathology, offering a model for how the subject compound might be studied in similar contexts.
Metabolite Profiles in Disease Prediction
Investigation into metabolite profiles for predicting the development of diabetes identified significant associations between specific amino acids and future diabetes, highlighting the role of amino acid metabolism early in the pathogenesis of diabetes (Wang et al., 2011). This research points to the importance of small molecules in disease mechanisms and treatments, potentially relevant to the study and application of this compound in metabolic research.
Safety and Hazards
Propiedades
IUPAC Name |
[3-(propan-2-yloxycarbonylamino)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-7(2)16-10(13)12-9-5-3-4-8(6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJOHPRULZBYSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)OC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.